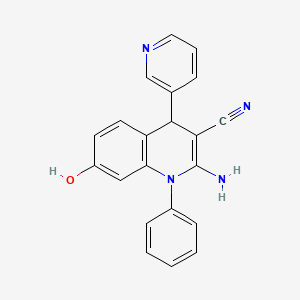
2-amino-7-hydroxy-1-phenyl-4-pyridin-3-yl-1,4-dihydroquinoline-3-carbonitrile
説明
2-amino-7-hydroxy-1-phenyl-4-pyridin-3-yl-1,4-dihydroquinoline-3-carbonitrile is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. It is a quinoline derivative that has been synthesized through various methods and has been studied extensively for its mechanism of action and physiological effects.
作用機序
The mechanism of action of 2-amino-7-hydroxy-1-phenyl-4-pyridin-3-yl-1,4-dihydroquinoline-3-carbonitrile involves the inhibition of various enzymes and signaling pathways involved in the progression of disease. It has been found to inhibit the activity of topoisomerase II and DNA polymerase, which are involved in the replication and transcription of DNA. It also inhibits the activity of protein kinases such as Akt and ERK, which are involved in cell signaling pathways.
Biochemical and Physiological Effects:
2-amino-7-hydroxy-1-phenyl-4-pyridin-3-yl-1,4-dihydroquinoline-3-carbonitrile has been found to have several biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also has neuroprotective effects by protecting dopaminergic neurons and inhibiting the aggregation of amyloid-beta peptides. It has also been found to possess anti-inflammatory and antioxidant properties.
実験室実験の利点と制限
One of the advantages of using 2-amino-7-hydroxy-1-phenyl-4-pyridin-3-yl-1,4-dihydroquinoline-3-carbonitrile in lab experiments is its potent anti-cancer activity. It also possesses neuroprotective, anti-inflammatory, and antioxidant properties, making it a versatile compound for studying various diseases. However, one of the limitations is its limited solubility in water, which can affect its bioavailability and pharmacokinetics.
将来の方向性
For research on 2-amino-7-hydroxy-1-phenyl-4-pyridin-3-yl-1,4-dihydroquinoline-3-carbonitrile include the development of more efficient synthesis methods and the optimization of its pharmacokinetic properties. It can also be studied for its potential therapeutic applications in other diseases such as multiple sclerosis and Huntington's disease. Moreover, it can be used as a lead compound for the development of novel drugs with improved efficacy and safety profiles.
In conclusion, 2-amino-7-hydroxy-1-phenyl-4-pyridin-3-yl-1,4-dihydroquinoline-3-carbonitrile is a promising chemical compound that has shown potential therapeutic applications in various diseases. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. Future research directions include the development of more efficient synthesis methods and the optimization of its pharmacokinetic properties, as well as the exploration of its potential therapeutic applications in other diseases.
科学的研究の応用
2-amino-7-hydroxy-1-phenyl-4-pyridin-3-yl-1,4-dihydroquinoline-3-carbonitrile has been extensively studied for its potential therapeutic applications in various diseases including cancer, Alzheimer's disease, and Parkinson's disease. It has been found to possess potent anti-cancer activity by inhibiting the growth of tumor cells and inducing apoptosis. It has also been shown to inhibit the aggregation of amyloid-beta peptides in Alzheimer's disease and protect dopaminergic neurons in Parkinson's disease.
特性
IUPAC Name |
2-amino-7-hydroxy-1-phenyl-4-pyridin-3-yl-4H-quinoline-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O/c22-12-18-20(14-5-4-10-24-13-14)17-9-8-16(26)11-19(17)25(21(18)23)15-6-2-1-3-7-15/h1-11,13,20,26H,23H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWRMYJOWAAEOPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=CC(=C3)O)C(C(=C2N)C#N)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Quinolinecarbonitrile, 2-amino-1,4-dihydro-7-hydroxy-1-phenyl-4-(3-pyridinyl)- | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-dibenzo[b,d]furan-3-yl-2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropanecarboxamide](/img/structure/B4304621.png)
![N-{2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl}-2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropanecarboxamide](/img/structure/B4304629.png)
![octahydro-2H-quinolizin-1-ylmethyl 3-chloro-5-(2-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B4304641.png)
![octahydro-2H-quinolizin-1-ylmethyl 5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B4304645.png)
![octahydro-2H-quinolizin-1-ylmethyl 3-chloro-5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B4304648.png)
![2-{[4-(1-adamantyl)piperazin-1-yl]carbonyl}-5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4304654.png)
![N-(1-adamantylmethyl)-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4304662.png)
![3-(2-fluorobenzylidene)-1-[(4-methylphenyl)sulfonyl]-4,6-dinitroindoline](/img/structure/B4304673.png)
![3-(4-bromobenzylidene)-1-[(4-methylphenyl)sulfonyl]-4,6-dinitroindoline](/img/structure/B4304677.png)
![methyl [6-amino-5-cyano-4-(2-isopropoxyphenyl)-2,4-dihydropyrano[2,3-c]pyrazol-3-yl]acetate](/img/structure/B4304688.png)
![methyl 2-[({[(4-chloro-1-ethyl-1H-pyrazol-5-yl)carbonyl]amino}carbonothioyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B4304695.png)
![methyl 3,3,3-trifluoro-2-phenoxy-N-({[3-(trifluoromethyl)phenyl]amino}carbonyl)alaninate](/img/structure/B4304706.png)
![N-[1-benzyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]-2,4-dichlorobenzamide](/img/structure/B4304709.png)
![ethyl 4-[3-(3-nitrophenyl)-7-oxo-5-thioxodihydro-1H-imidazo[1,5-c][1,3]thiazol-6(5H)-yl]benzoate](/img/structure/B4304717.png)